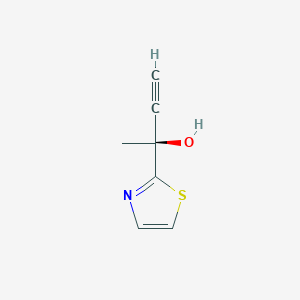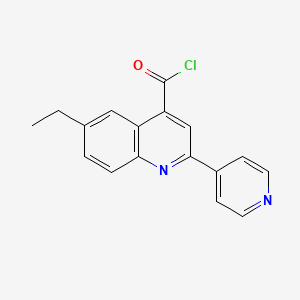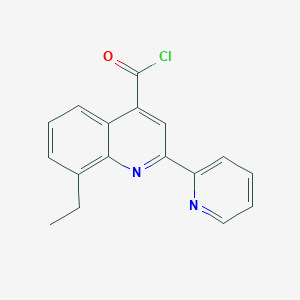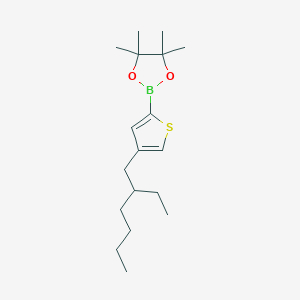
4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
説明
4-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, commonly referred to as “TET”, is a synthetic organic compound that has been studied for its potential use in a variety of scientific research applications. TET is a thiophene derivative, which is a type of heterocyclic aromatic compound that contains a single sulfur atom. It is a colorless, volatile liquid with a low boiling point and a sweet, ether-like odor. It has been studied for its potential use in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent probe.
科学的研究の応用
Polymer Synthesis
The compound is used in the synthesis of deeply colored polymers, such as in the study by Welterlich, Charov, and Tieke (2012). They describe the synthesis of polymers containing isoDPP units in the main chain, highlighting the compound's role in developing soluble, high molecular weight materials Deeply Colored Polymers Containing IsoDPP Units.
Material Characterization
In material science, this compound contributes to the study of crystal structure and vibrational properties. Wu, Chen, Chen, and Zhou (2021) used the compound in their research on the crystal structure and vibrational properties studies of related compounds, demonstrating its utility in characterizing material properties Synthesis, Crystal Structure, and Vibrational Properties Studies.
Molecular Synthesis
Clegg, Scott, Lesley, Marder, and Norman (1996) conducted a study involving the catalyzed diboration of bis(4-methoxyphenyl)ethyne using this compound. Their work contributes to the understanding of molecular arrangements and interactions in chemical synthesis Product of Catalysed Diboration.
Conjugated Polymer Preparation
The compound plays a crucial role in preparing conjugated polymers, as seen in the study by Welterlich and Tieke (2013). They discuss the synthesis of dithioketopyrrolopyrrole (DTPP)-based polymers, emphasizing the compound's importance in forming soluble and stable polymers Dithioketopyrrolopyrrole (DTPP)-based Conjugated Polymers.
Electronic Material Development
In the field of electronic materials, this compound aids in synthesizing electron transport materials, as illustrated by Xiangdong, Li, Zhu, Kun, Yang, Li, and She (2017). Their research focuses on developing key intermediates for electron transport materials, showcasing the compound's relevance in advanced material science Efficient and Practical Synthesis of Electron Transport Material.
Borylation Methods
The compound is instrumental in advancing borylation methods, as evidenced by the work of Takagi and Yamakawa (2013). They investigated the borylation of arylbromides, using the compound to enhance the effectiveness of the process Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes.
作用機序
Target of Action
It’s often used in the field of organic electronics, particularly in the development of solar cells .
Mode of Action
The compound is a part of the family of thiophene-based polymers. These polymers are known for their ability to conduct electricity, primarily due to the delocalization of pi electrons along the polymer chain. The compound’s interaction with its targets involves the transfer of energy, which is facilitated by its unique electronic structure .
Biochemical Pathways
While the compound doesn’t directly interact with biochemical pathways, it plays a crucial role in the photocatalytic hydrogen evolution process. This process involves the conversion of solar energy into chemical energy, specifically the production of hydrogen gas from water .
Result of Action
The compound’s action results in enhanced performance of solar cells. Specifically, it contributes to the light absorption capacity of the solar cells, thereby increasing their power conversion efficiencies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of solar cells incorporating this compound can be affected by the intensity and angle of incident light, temperature, and the presence of impurities .
特性
IUPAC Name |
2-[4-(2-ethylhexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2S/c1-7-9-10-14(8-2)11-15-12-16(22-13-15)19-20-17(3,4)18(5,6)21-19/h12-14H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUXCVEKBADLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153563 | |
| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224430-50-5 | |
| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224430-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)

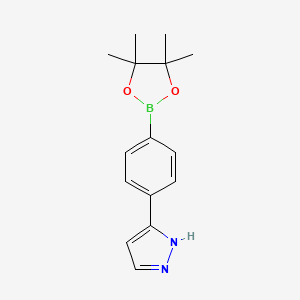
![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)
![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)
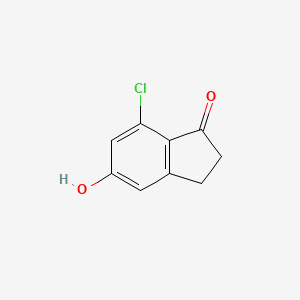


![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)
